molecular formula C10H19N B12957008 N-ethylspiro[3.4]octan-2-amine

N-ethylspiro[3.4]octan-2-amine

Cat. No.: B12957008
M. Wt: 153.26 g/mol
InChI Key: ATHWTZCYHRHKRA-UHFFFAOYSA-N
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Description

Structural Peculiarities and Stereochemical Considerations of Spirocyclic Systems

Spiro compounds are defined by their distinctive spiro linkage, where two rings are connected through a quaternary center. This structural feature imparts a level of rigidity not typically seen in more flexible linear or monocyclic systems. bldpharm.com The stereochemistry of spiro compounds can be complex; they can exhibit axial chirality even in the absence of traditional chiral centers, depending on the substitution pattern of the rings. acs.org The two rings in a spiro system are often perpendicular to each other, which creates a well-defined three-dimensional structure. researchgate.net The assignment of absolute configuration for these molecules can be challenging but is crucial for understanding their biological activity. acs.org

The Spiro[3.4]octane Core: A Review of its Significance in Organic Chemistry Research

The spiro[3.4]octane framework, consisting of a cyclobutane (B1203170) ring fused to a cyclopentane (B165970) ring through a shared spiro carbon, is a notable scaffold in organic chemistry. nih.gov This system possesses a significant degree of ring strain, which influences its reactivity and stability. sci-hub.se Despite this strain, the spiro[3.4]octane core has been incorporated into a variety of complex molecules and is considered a valuable building block in synthetic chemistry. bris.ac.uk Research into derivatives of spiro[3.4]octane has explored their potential in various applications, and numerous synthetic routes to access this core structure have been developed. sci-hub.seresearchgate.net The 2,6-diazaspiro[3.4]octane core, a related structure, has recently emerged as a privileged motif in compounds with diverse biological activities. organic-chemistry.org

Below is a table summarizing the key properties of the parent spiro[3.4]octane:

PropertyValue
Molecular FormulaC₈H₁₄
Molecular Weight110.20 g/mol
IUPAC Namespiro[3.4]octane
CAS Number175-56-4
InChIKeyIWDANOJGJIFBEL-UHFFFAOYSA-N

Data sourced from PubChem. nih.gov

N-ethylspiro[3.4]octan-2-amine: Current Research Landscape and Emerging Gaps

A thorough review of the current scientific literature reveals a significant gap in the research specifically concerning This compound . While there is research on various derivatives of spiro[3.4]octane, including some containing amine functionalities, this particular N-ethylated amine appears to be largely unexplored. For instance, studies have reported the synthesis of 2-azaspiro[3.4]octane and its derivatives, as well as other N-substituted spiro[3.4]octane amines for various applications. rsc.orgbeilstein-journals.org

The synthesis of the precursor, 2-aminospiro[3.4]octane, is a logical first step. While direct synthesis of this specific amine is not extensively documented, related syntheses of aminated spiro[3.4]octanes suggest that it could be achieved through methods like the reduction of a corresponding oxime or amide, or via a Curtius rearrangement of a spiro[3.4]octane-2-carboxylic acid. researchgate.net The subsequent N-ethylation of the primary amine could then be accomplished through various established methods, such as reductive amination with acetaldehyde (B116499) or direct alkylation with an ethyl halide. organic-chemistry.orgnih.govwikipedia.org A comprehensive guide on mono-selective N-alkylation of primary amines highlights various methodologies that could be applicable. researchgate.netnih.gov

The lack of dedicated research on this compound presents a clear "emerging gap" in the field. The unique conformational constraints of the spiro[3.4]octane scaffold combined with the presence of a secondary amine suggest that this compound could have interesting applications in medicinal chemistry and materials science. The exploration of its synthesis, stereochemistry, and potential biological activities represents a promising area for future research. The investigation of related N-substituted spiro[3.4]octane derivatives, such as N-(3,4-dihydro-2H-pyran-2-ylmethyl)spiro[3.4]octan-3-amine, for their potential therapeutic properties underscores the potential value of exploring this class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

N-ethylspiro[3.4]octan-2-amine

InChI

InChI=1S/C10H19N/c1-2-11-9-7-10(8-9)5-3-4-6-10/h9,11H,2-8H2,1H3

InChI Key

ATHWTZCYHRHKRA-UHFFFAOYSA-N

Canonical SMILES

CCNC1CC2(C1)CCCC2

Origin of Product

United States

Mechanistic Investigations and Reactivity Profiles of N Ethylspiro 3.4 Octan 2 Amine

Reaction Mechanisms in the Formation of N-ethylspiro[3.4]octan-2-amine

The synthesis of this compound is most effectively achieved through reductive amination, a robust and widely used method for forming amines from carbonyl compounds. wikipedia.orglibretexts.org This process typically involves the reaction of a ketone precursor, spiro[3.4]octan-2-one, with ethylamine (B1201723) in the presence of a selective reducing agent.

The reaction proceeds in two main stages within a single pot:

Imine Formation : The process begins with the nucleophilic attack of ethylamine on the carbonyl carbon of spiro[3.4]octan-2-one. This addition forms an unstable hemiaminal intermediate. Under weakly acidic conditions, which catalyze the reaction, the hemiaminal undergoes dehydration (loss of a water molecule) to yield a more stable imine intermediate. The protonated form of the imine, the iminium ion, is the key electrophilic species that is ultimately reduced. acsgcipr.orgmasterorganicchemistry.com

Reduction : A reducing agent, chosen for its ability to selectively reduce the iminium ion in the presence of the starting ketone, is then used to complete the synthesis. masterorganicchemistry.com Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). These mild hydride reagents readily deliver a hydride ion (H⁻) to the electrophilic carbon of the iminium double bond, resulting in the formation of the final secondary amine product, this compound. acsgcipr.org

Reactivity of the Secondary Amine Functionality

The chemical behavior of this compound is dominated by the lone pair of electrons on the sp³-hybridized nitrogen atom, which confers both nucleophilic and basic properties to the molecule. libretexts.org

The lone pair on the nitrogen atom makes this compound a potent nucleophile, capable of reacting with a variety of electrophiles. This reactivity allows for straightforward derivatization of the spirocyclic scaffold.

Key derivatization pathways include:

Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base (to neutralize the HCl byproduct) yields N,N-disubstituted amides.

Sulfonylation : Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, results in the formation of a stable sulfonamide. This reaction forms the basis of the Hinsberg test, which is used to distinguish between primary, secondary, and tertiary amines.

Alkylation : Further alkylation can occur by reacting the secondary amine with an alkyl halide. However, this reaction can be difficult to control and may lead to the formation of the tertiary amine and subsequently a quaternary ammonium (B1175870) salt.

Reactant ClassExample ReactantProduct Type
Acyl HalideAcetyl Chloride (CH₃COCl)N,N-Disubstituted Amide
Sulfonyl HalideBenzenesulfonyl Chloride (C₆H₅SO₂Cl)Sulfonamide
Alkyl HalideMethyl Iodide (CH₃I)Tertiary Amine / Quaternary Ammonium Salt

Like most aliphatic amines, this compound acts as a Brønsted-Lowry base, readily accepting a proton from an acid to form its conjugate acid, the N-ethylspiro[3.4]octan-2-ammonium ion. rawsource.com The strength of an amine as a base is quantified by the pKa of its conjugate acid (pKaH); a higher pKaH value corresponds to a stronger base. masterorganicchemistry.com

The basicity of this spirocyclic amine is influenced by several factors:

Inductive Effects : The ethyl group and the two carbon atoms of the spirocyclic ring attached to the nitrogen are alkyl groups. These groups are electron-donating, pushing electron density towards the nitrogen atom. This increased electron density makes the lone pair more available for protonation, rendering secondary amines more basic than primary amines. rawsource.comquora.com

Steric Hindrance : The bulky spiro[3.4]octane framework, combined with the ethyl group, creates steric hindrance around the nitrogen atom. This bulk can impede the approach of a proton and can also affect the solvation of the resulting ammonium cation. stackexchange.compharmaguideline.com In aqueous solutions, secondary amines are often the most basic among the classes of amines because they represent an optimal balance between electron-donating inductive effects and stabilizing solvation effects on their conjugate acids. quora.com

Hybridization : The nitrogen atom is sp³ hybridized, meaning its lone pair resides in an sp³ orbital, which is less tightly held and more available for bonding with a proton compared to the lone pairs in sp² hybridized nitrogens found in aromatic systems like pyridine. masterorganicchemistry.com

Based on these factors, the pKaH of this compound is expected to be in the typical range for acyclic secondary amines.

AmineClassTypical pKa of Conjugate Acid (pKaH)
Ammonia (NH₃)-9.26
Ethylamine (CH₃CH₂NH₂)Primary10.67
Diethylamine ((CH₃CH₂)₂NH)Secondary10.93
Triethylamine ((CH₃CH₂)₃N)Tertiary10.75
This compoundSecondary~10.5 - 11.0 (Estimated)

Intramolecular Rearrangements and Fragmentation Processes

While stable under normal conditions, the structure of this compound allows for potential intramolecular reactions and characteristic fragmentation patterns, particularly under energetic conditions such as those found in mass spectrometry.

Intramolecular hydride transfer, often a quora.comreddit.com-hydride shift, is a known process in amine chemistry, typically occurring in tertiary amines where a C-H bond alpha to the nitrogen is suitably positioned to transfer a hydride (H⁻) to a tethered acceptor group. nih.govrsc.org This redox-neutral process can be used to functionalize C(sp³)–H bonds. rsc.orgnih.gov For a secondary amine like this compound, such a reaction would require prior derivatization to introduce an appropriate hydride acceptor.

In the context of mass spectrometry, fragmentation of aliphatic amines is a well-studied process. miamioh.edu The most common fragmentation pathway is α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. wikipedia.orglibretexts.org This process is driven by the formation of a stable, resonance-stabilized iminium cation. For this compound, the molecular ion would preferentially lose the largest possible alkyl radical at the α-position to achieve the most stable resulting cation. Fragmentation of the spirocyclic ring itself can also occur, though the specific pathways can be complex and dependent on the ring size and stability. miamioh.eduarkat-usa.org

Carbene transfer reactions represent a powerful strategy in modern organic synthesis for the construction of cyclic and spirocyclic systems. rsc.org While not a reaction of the final amine product, these processes are highly relevant to the formation of the core spiro[3.4]octane skeleton. Transition-metal-catalyzed carbene insertion is an efficient method for creating carbon-carbon bonds. organic-chemistry.orgresearchgate.net

Methods for forming spirocycles using carbene chemistry include:

Intramolecular C-H Insertion : A suitably designed precursor with a cyclopentane (B165970) ring and a tethered diazo compound (a carbene precursor) can undergo an intramolecular reaction. Upon generation, the carbene can insert into a C-H bond on the adjacent ring to form the spirocyclic cyclobutane (B1203170) portion of the spiro[3.4]octane system. youtube.com

Intermolecular Cyclopropanation : The reaction of a carbene with an exocyclic alkene, such as methylenecyclopentane, can form a spiro[2.4]heptane system. This could then potentially be rearranged or further modified to access the spiro[3.4]octane framework.

These advanced synthetic methods highlight the relevance of carbene chemistry in accessing complex and medicinally relevant scaffolds like the spiro[3.4]octane core. nih.gov

Transmission of Electronic and Steric Effects in Spiro[3.4]octane-Based Systems

The transmission of substituent effects in saturated systems, where no π-electrons are available for delocalization, has been a subject of extensive study. The spiro[3.4]octane skeleton is a particularly valuable system for these investigations. Its well-defined and rigid geometry allows for a clear distinction between through-bond (inductive) and through-space (field) electronic effects, which are often convoluted in more flexible acyclic or monocyclic systems.

The inductive effect is traditionally viewed as the transmission of charge through a chain of sigma bonds. nih.govresearchgate.net However, the Kirkwood-Westheimer model, and its subsequent modifications, propose that electronic effects from a remote substituent can also be transmitted through the space occupied by the molecule or the surrounding solvent, an interaction known as the field effect. acs.orgsci-hub.se

To probe these effects in the spiro[3.4]octane system, the acidity constants (pKa) of various spiro[3.4]octane-2-carboxylic acid derivatives have been meticulously measured. acs.org The introduction of a substituent, such as a carbonyl group, into the cyclopentane ring induces a change in the acidity of the carboxylic acid group on the cyclobutane ring. This change, quantified as ΔpKa, serves as a sensitive measure of the electronic effect's magnitude.

Research by Grubbs et al. provides key data on this system. They synthesized and determined the pKa values for spiro[3.4]octane-2-carboxylic acid and several of its derivatives. acs.orgsci-hub.se The acid-strengthening effect of a remote carbonyl group at the C6 position was compared with theoretical values calculated using the Tanford-modified Kirkwood-Westheimer expression, which models the electrostatic field effect. acs.org

Table 1: Acidity Constants of Spiro[3.4]octane-2-carboxylic Acid Derivatives in 50% (w/w) Ethanol-Water at 25°C acs.org
CompoundSubstituent at C6pKaΔpKa (Relative to Parent Acid 5)
spiro[3.4]octane-2-carboxylic acid (5)-CH₂-6.65-
spiro[3.4]-6-octene-2-carboxylic acid (4)-CH=CH- (part of ring)6.51-0.14
cis-spiro[3.4]-6-octanone-2-carboxylic acid (6a)C=O6.20-0.45
trans-spiro[3.4]-6-octanone-2-carboxylic acid (6b)C=O6.26-0.39

Steric effects arise from the spatial arrangement of atoms and the repulsive forces that occur when non-bonded atoms are forced into close proximity. wikipedia.org In the spiro[3.4]octane system, the fusion of the two rings creates significant conformational strain, particularly within the cyclobutane ring which deviates substantially from ideal tetrahedral bond angles. rsc.org

This inherent strain and rigidity are advantageous for mechanistic studies. The fixed spatial relationship between substituents minimizes the conformational ambiguity that can complicate reactivity analysis in more flexible systems. For instance, the synthesis of cis- and trans-spiro[3.4]-6-octanone-2-carboxylic acids (6a and 6b) highlights the role of stereochemistry. acs.orgsci-hub.se The different spatial orientations of the carboxylic acid group relative to the carbonyl group lead to distinct physical and chemical properties, such as the observed difference in their pKa values. acs.org

Base-Catalyzed Deuterium (B1214612) Exchange Studies of Related Spiro Keto Acids as Mechanistic Probes

Base-catalyzed hydrogen-deuterium (H-D) exchange is a powerful tool for investigating the kinetics and mechanisms of reactions involving the formation of carbanionic intermediates. In ketones, the rate of exchange of α-protons provides a direct measure of the rate of enolate formation and the acidity of those protons. acs.org

Studies on the cis and trans isomers of spiro[3.4]-6-octanone-2-carboxylic acid have been used to probe the transmission of electronic effects on a rate-based process. acs.orgsci-hub.se The presence of the carboxylate group (under basic conditions) influences the rate of deuterium exchange at the α-positions (C5 and C7) of the ketone.

In an experiment conducted in a NaOD/D₂O/dioxane medium, the exchange rates at the C5 and C7 positions of the keto acids were monitored by NMR spectroscopy. acs.org

Table 2: Base-Catalyzed Deuterium Exchange in Spiro[3.4]-6-octanone-2-carboxylic Acids acs.org
PositionObserved Reactivity
C7 ProtonsCompletely removed by exchange after 18 minutes at 35°C.
C5 ProtonsExchange occurs at a significantly slower rate than at C7.

The results indicated a notable difference in reactivity between the two α-positions. The protons at C7, which are further away from the spiro center and the cyclobutane ring, exchanged rapidly. acs.org In contrast, the protons at C5 exchanged much more slowly. acs.org This rate difference can be attributed to a combination of electronic and steric factors. The negatively charged carboxylate group can exert a through-space electrostatic effect on the developing negative charge of the enolate intermediate. The magnitude and nature (stabilizing or destabilizing) of this interaction would differ for enolate formation at C5 versus C7 due to the different distances and angles involved.

These deuterium exchange studies on spiro keto acids serve as an excellent mechanistic probe, providing insight into how charge-dipole and charge-charge interactions influence the rates of reactions within the spiro[3.4]octane framework. acs.org The findings are directly relevant to understanding the reactivity of related amines like this compound, where the basicity of the nitrogen atom and the reactivity of adjacent C-H bonds would be similarly influenced by remote substituents.

Advanced Spectroscopic Characterization and Stereochemical Analysis of N Ethylspiro 3.4 Octan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of N-ethylspiro[3.4]octan-2-amine, providing detailed information about the chemical environment, connectivity, and spatial proximity of individual atoms.

Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized for the complete assignment of all proton and carbon signals.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms. The chemical shifts in ¹³C NMR are influenced by the electronegativity of adjacent atoms and the hybridization state libretexts.orgorganicchemistrydata.org. For this compound, carbons bonded to the nitrogen atom are expected to be shifted downfield libretexts.org.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton connectivity within the cyclobutane (B1203170) and cyclopentane (B165970) rings, as well as the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across the spirocyclic junction and linking the N-ethyl group to the cyclobutane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly valuable for determining the stereochemistry of the molecule, such as the relative orientation of the N-ethyl group with respect to the spirocyclic framework.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shifts

Protons Predicted Chemical Shift (ppm) Multiplicity
N-H 1.0 - 3.0 Broad Singlet
CH-N 2.8 - 3.2 Multiplet
CH₂ (ethyl) 2.5 - 2.9 Quartet
CH₃ (ethyl) 1.0 - 1.3 Triplet

¹³C NMR Predicted Chemical Shifts

Carbons Predicted Chemical Shift (ppm)
C-N 50 - 60
Spiro (quaternary) 40 - 50
CH₂ (ethyl) 40 - 50
CH₃ (ethyl) 12 - 18

Dynamic NMR for Conformational Exchange Studies

The spiro[3.4]octane skeleton is not rigid and can undergo conformational exchange. Dynamic NMR spectroscopy, involving the acquisition of spectra at variable temperatures, can be used to study these dynamic processes. By analyzing the changes in line shape of the NMR signals as a function of temperature, it is possible to determine the energy barriers for conformational interconversions, providing insight into the molecule's flexibility and the relative stability of its conformers.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, which contains an odd number of nitrogen atoms, the molecular ion peak is expected to have an odd m/z value, in accordance with the nitrogen rule openstax.orglibretexts.org.

The primary fragmentation pathway for aliphatic amines in mass spectrometry is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom libretexts.orglibretexts.orgyoutube.com. This process leads to the formation of a stable, resonance-stabilized immonium ion. For this compound, two main α-cleavage pathways are possible, leading to characteristic fragment ions.

Predicted Mass Spectrometry Fragmentation of this compound:

Ion m/z (Predicted) Fragmentation Pathway
[M]⁺ 139 Molecular Ion
[M-CH₃]⁺ 124 α-cleavage (loss of methyl radical from ethyl group)
[M-C₂H₅]⁺ 110 α-cleavage (loss of ethyl radical)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Probes

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies wikipedia.org.

Infrared (IR) Spectroscopy: As a secondary amine, this compound is expected to show a characteristic N-H stretching vibration in the IR spectrum. This band is typically found in the region of 3300-3500 cm⁻¹ and is generally weaker and sharper than the O-H stretching band of alcohols openstax.orgorgchemboulder.com. Other key vibrations include the C-N stretching and N-H bending modes orgchemboulder.com.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly useful for observing non-polar bonds and symmetric vibrations. The spirocyclic carbon skeleton of this compound would be expected to produce characteristic signals in the "fingerprint" region of the Raman spectrum (below 1500 cm⁻¹) physicsopenlab.org.

Predicted Vibrational Frequencies for this compound:

Vibrational Mode Predicted Frequency Range (cm⁻¹) Technique
N-H Stretch 3300 - 3350 IR
C-H Stretch (sp³) 2850 - 3000 IR, Raman
N-H Bend 1550 - 1650 IR
C-N Stretch 1020 - 1250 IR

X-ray Crystallography for Solid-State Structure and Stereochemical Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution wikipedia.orglibretexts.org. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined wikipedia.orgyoutube.com.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous information on:

The bond lengths and angles of the spirocyclic system and the N-ethyl group.

The precise conformation of the cyclobutane and cyclopentane rings in the solid state.

The intermolecular interactions, such as hydrogen bonding involving the N-H group, in the crystal lattice.

The absolute stereochemistry of a chiral sample if a suitable heavy atom is present or if anomalous dispersion is used.

Obtaining a single crystal of suitable quality is often the most challenging step in this process libretexts.orgnih.gov.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

This compound possesses a chiral center at the carbon atom bearing the amino group, and therefore exists as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the absolute configuration of a chiral molecule.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the sample can be assigned. The complexation of chiral amines with other molecules can induce or enhance circular dichroism signals, aiding in their stereochemical analysis acs.orgrsc.orgnih.gov.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign of the Cotton effect, is characteristic of the absolute configuration of the enantiomer.

Both ECD and ORD are powerful, non-destructive techniques for assigning the absolute configuration of chiral amines like this compound, especially when X-ray crystallography is not feasible.

Degradation, Stability, and Isomerization Studies of N Ethylspiro 3.4 Octan 2 Amine

Chemical Stability under Various Environmental Conditions

The stability of N-ethylspiro[3.4]octan-2-amine is a critical parameter that dictates its shelf-life and suitability for various applications. Generally, the stability of amines is influenced by factors such as temperature, pH, light, and the presence of oxidizing agents. While specific experimental data for this compound is not extensively documented in publicly available literature, general principles of amine chemistry allow for predictions of its stability profile.

In the absence of specific stressors, the spirocyclic core of this compound is expected to be relatively stable due to its saturated carbocyclic framework. However, the secondary amine functionality is a reactive site susceptible to degradation.

ConditionExpected StabilityPotential Degradation Pathways
Elevated Temperature Moderate to LowThermal decomposition, oxidation
Acidic pH High (as protonated salt)Reduced susceptibility to oxidation
Alkaline pH ModerateIncreased susceptibility to oxidation
UV/Visible Light ModeratePhotolytic degradation, oxidation
Presence of Oxidants LowOxidation of the amine group

This table presents predicted stability based on general chemical principles of amines.

Investigation of Isomerization Pathways (e.g., Epimerization)

Isomerization in this compound would involve the conversion of one stereoisomer into another. Given the chiral center at the carbon atom bonded to the amino group (C2), epimerization is a potential isomerization pathway. Epimerization would involve the inversion of the stereochemical configuration at this center.

This process typically requires a mechanism to break and reform the C-N or a C-H bond at the chiral center. Under certain conditions, such as in the presence of a strong base or a suitable catalyst, the proton at C2 could be abstracted to form a planar carbanion or a related intermediate. Reprotonation from either face would lead to a mixture of epimers. However, without specific experimental studies, the propensity of this compound to undergo such isomerization remains theoretical.

Identification and Characterization of Degradation Products and Mechanisms

The degradation of amines can proceed through various mechanisms, primarily oxidative and thermal pathways. For this compound, degradation would likely be initiated at the ethylamino group or the adjacent carbon atoms.

Oxidative Degradation: In the presence of oxygen or other oxidizing agents, the secondary amine can be oxidized. Potential degradation products could include:

N-oxide: Formation of this compound N-oxide.

Dealkylation Products: Cleavage of the N-ethyl bond could lead to the formation of spiro[3.4]octan-2-amine and acetaldehyde (B116499).

Ring Opening Products: Under harsh oxidative conditions, the spirocyclic ring system could potentially undergo cleavage.

Thermal Degradation: At elevated temperatures, the molecule may undergo fragmentation. The weaker C-N and C-C bonds are more susceptible to cleavage. Potential thermal degradation products might include smaller amine fragments and hydrocarbons resulting from the breakdown of the spiro-octane ring.

The identification and characterization of these degradation products would typically involve analytical techniques such as:

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of less volatile and polar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of isolated degradation products.

Degradation PathwayPotential Products
Oxidative DegradationThis compound N-oxide, Spiro[3.4]octan-2-amine, Acetaldehyde
Thermal DegradationSmaller amine fragments, Hydrocarbons

This table outlines potential degradation products based on known amine degradation mechanisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.